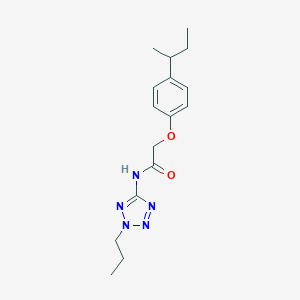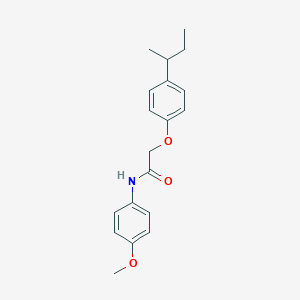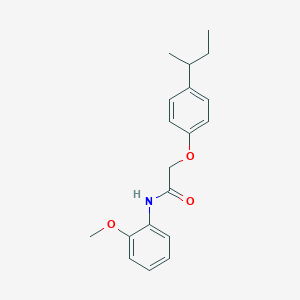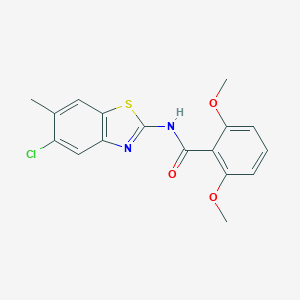![molecular formula C14H12BrClN2OS B251570 N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B251570.png)
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. BCS-1 belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. Additionally, N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been shown to induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent antimicrobial and anticancer properties. However, N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide. One area of interest is the development of more effective synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide and to identify potential molecular targets for its therapeutic applications. Finally, more research is needed to explore the potential use of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves the reaction of 4-chlorothiophenol with 5-bromo-6-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-chlorosuccinimide (NCS) to yield N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against a range of bacterial and fungal strains. Additionally, N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been investigated for its anticancer properties and has shown promising results in vitro.
Propiedades
Fórmula molecular |
C14H12BrClN2OS |
|---|---|
Peso molecular |
371.7 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C14H12BrClN2OS/c1-9-12(15)6-7-13(17-9)18-14(19)8-20-11-4-2-10(16)3-5-11/h2-7H,8H2,1H3,(H,17,18,19) |
Clave InChI |
HDMQQQASTBIVPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)Br |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)



![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)
![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)




![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)